Benzyl (2-oxocyclopentyl)carbamate Benzyl (2-oxocyclopentyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1391090-10-0
VCID: VC2732810
InChI: InChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)
SMILES: C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

Benzyl (2-oxocyclopentyl)carbamate

CAS No.: 1391090-10-0

Cat. No.: VC2732810

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2-oxocyclopentyl)carbamate - 1391090-10-0

Specification

CAS No. 1391090-10-0
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name benzyl N-(2-oxocyclopentyl)carbamate
Standard InChI InChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)
Standard InChI Key APQISPRKLLFTMY-UHFFFAOYSA-N
SMILES C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Benzyl (2-oxocyclopentyl)carbamate is identified by the Chemical Abstracts Service (CAS) registry number 1391090-10-0 . This compound belongs to the carbamate class of organic compounds and features a cyclopentyl ring with a ketone functionality at the 2-position. The structural characteristics and chemical identifiers are summarized in Table 1 below:

Table 1: Chemical Identification and Properties of Benzyl (2-oxocyclopentyl)carbamate

ParameterInformation
IUPAC NameBenzyl N-(2-oxocyclopentyl)carbamate
CAS Number1391090-10-0
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
Standard InChIInChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)
Standard InChIKeyAPQISPRKLLFTMY-UHFFFAOYSA-N
SMILESC1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2
PubChem Compound ID77607232

The compound consists of a benzyl carbamate group attached to a 2-oxocyclopentyl moiety. This structural arrangement provides unique chemical properties that make it suitable for various synthetic applications .

CategoryClassification
Acute toxicity, OralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity-single exposureCategory 3, Respiratory System

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Synthetic Approaches and Preparation

Several synthetic routes for preparing benzyl (2-oxocyclopentyl)carbamate have been reported in the scientific literature. One documented approach involves the reaction of α'-amino enamides as precursors . This synthesis typically requires:

  • Preparation of an appropriate α'-amino enamide intermediate

  • Conversion to the target carbamate structure under controlled conditions

  • Purification using standard chromatographic techniques

The specific synthetic procedure described in published literature includes:
"A oven-dried 4-mL vial equipped with magnetic stir bar was charged with α'-amino enamide (0.065 g, 0.15 mmol) followed by appropriate reaction conditions to yield the target compound."

This synthetic approach demonstrates the compound's accessibility through established organic chemistry methodologies, making it readily available for research applications.

Applications in Research

Benzyl (2-oxocyclopentyl)carbamate is primarily utilized in research settings, particularly as an intermediate in organic synthesis. Its applications include:

  • Serving as a building block in the synthesis of more complex organic molecules

  • Acting as a protected form of the 2-aminocyclopentanone functionality

  • Participating in studies involving carbamate chemistry

  • Potentially serving as a precursor in pharmaceutical chemistry research

The compound's utility in organic synthesis stems from its ability to undergo various transformations while maintaining the protected amine functionality. The benzyl carbamate group (Cbz) is a widely used protecting group in peptide synthesis and other applications where selective protection of amine groups is required .

Related Compounds and Structural Analogs

Several structural analogs of benzyl (2-oxocyclopentyl)carbamate have been documented in chemical databases and research literature. Table 3 presents a comparison of this compound with some of its structural relatives:

Table 3: Comparison of Benzyl (2-oxocyclopentyl)carbamate with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightStructural Relationship
Benzyl (2-oxocyclopentyl)carbamate1391090-10-0C₁₃H₁₅NO₃233.26Reference compound
Benzyl (3-oxocyclopentyl)carbamate635311-42-1C₁₃H₁₅NO₃233.27Positional isomer (ketone at 3-position)
Benzyl (2-aminophenyl)carbamate22706-01-0C₁₄H₁₄N₂O₂242.27Aromatic analog
Benzyl (2-oxopropyl)carbamateNot specifiedC₁₁H₁₃NO₃207.23Acyclic analog

These structural analogs share the benzyl carbamate motif but differ in the attached functional groups or ring systems. The structural diversity among these compounds highlights the versatility of carbamate chemistry in organic synthesis .

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